2-Amino-3-methylhexanoic acid

Vue d'ensemble

Description

2-Amino-3-methylhexanoic acid is a non-natural amino acid that was first synthesized over 70 years ago. It has recently gained attention for its potential as a plant resistance inducer, enhancing resistance against temperature stress and pathogen attacks . This compound is also known for its role in improving physiological activities in plants under high-temperature stress .

Méthodes De Préparation

2-Amino-3-methylhexanoic acid can be synthesized through various methods. One common synthetic route involves the chemical synthesis of the α-amino acid, followed by isolation and purification . Industrial production methods often involve fermentation processes using specific fungal strains, such as Magnaporthe oryzae and Alternaria spp., which naturally produce the compound .

Analyse Des Réactions Chimiques

2-Amino-3-methylhexanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

2-Amino-3-methylhexanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in enhancing plant resistance to environmental stresses.

Medicine: Research is ongoing to explore its potential therapeutic benefits.

Industry: It is used in the development of agricultural products aimed at improving crop resistance to biotic and abiotic stresses

Mécanisme D'action

The mechanism by which 2-amino-3-methylhexanoic acid exerts its effects involves several molecular targets and pathways:

Photosynthesis Enhancement: The compound improves the overall activity of photosystem II by enhancing the fraction of active oxygen-evolving complex centers and electron transport efficiency.

Antioxidant Activity: It increases the activities of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase, reducing oxidative damage on membrane lipids.

Osmotic Adjustments: The compound facilitates the rapid accumulation of amino acids and soluble sugars, improving osmotic balance under stress conditions.

Comparaison Avec Des Composés Similaires

2-Amino-3-methylhexanoic acid can be compared with other similar amino acids, such as:

- 2-Amino-3-methylbutanoic acid

- 2-Amino-3-methylpentanoic acid

- 2-Amino-3-methylheptanoic acid

What sets this compound apart is its unique ability to act as a plant resistance inducer, enhancing resistance against both biotic and abiotic stresses .

Activité Biologique

2-Amino-3-methylhexanoic acid (AMHA) is a chiral amino acid with significant biological activity, particularly in the fields of agriculture and medicine. This compound, characterized by its unique stereochemistry, has garnered attention for its role in enhancing plant resistance against abiotic and biotic stresses and its potential therapeutic applications.

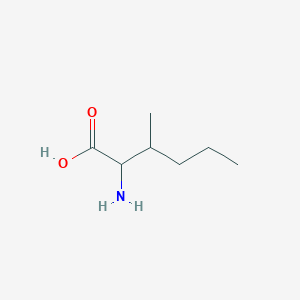

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : Approximately 145.2 g/mol

- Structure : AMHA features a chiral center at the second carbon, influencing its biological interactions and activity.

Plant Elicitor Properties

AMHA has been identified as a potent elicitor that enhances plant resistance against various stresses:

- Abiotic Stress Resistance : Research indicates that AMHA significantly improves plant resilience to extreme temperature conditions. For instance, studies have shown that pre-treatment with AMHA can protect crops like wheat and tomato from high-temperature damage and enhance recovery after stress exposure .

- Biotic Stress Resistance : AMHA also exhibits strong antifungal, antibacterial, and antiviral properties. It has been demonstrated to induce resistance in plants against pathogens such as Pseudomonas syringae (bacterial), Magnaporthe oryzae (fungal), and Tomato spotted wilt virus (viral) infections. In one study, AMHA treatment resulted in a significant reduction in disease severity in infected plants .

The mechanism by which AMHA exerts its effects involves:

- Induction of Defense Mechanisms : AMHA activates various defense pathways within plants, leading to enhanced production of protective compounds such as phytoalexins and pathogenesis-related proteins.

- Metabolic Pathway Interactions : As a substrate for specific enzymes, AMHA participates in metabolic pathways that are crucial for stress response and adaptation.

Study 1: Wheat Resistance to Powdery Mildew

A study focused on the effects of AMHA on wheat showed that pre-treatment with varying concentrations of AMHA (10 nM to 10,000 nM) significantly reduced the incidence of powdery mildew. The highest concentration was most effective, suggesting a dose-dependent relationship in enhancing resistance .

Study 2: Arabidopsis Response to Bacterial Infection

In another experiment, Arabidopsis plants treated with AMHA exhibited reduced symptoms of infection when challenged with Pseudomonas syringae. The study highlighted that even low concentrations of AMHA could effectively trigger systemic acquired resistance mechanisms .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-amino-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSUGULOZFMUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334781 | |

| Record name | 2-Amino-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60182-96-9 | |

| Record name | 2-Amino-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.